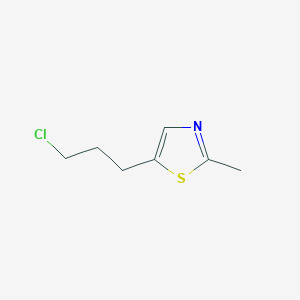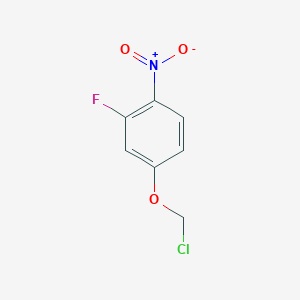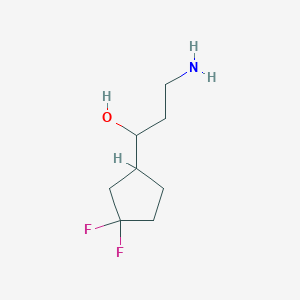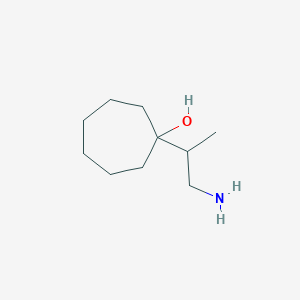![molecular formula C11H12F2O4S B13157647 [[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid](/img/structure/B13157647.png)
[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C11H12F2O4S and a molecular weight of 278.27 g/mol . This compound is known for its unique chemical structure, which includes both difluoromethoxy and methoxy groups attached to a benzyl thioacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-nitro-4-hydroxybenzoic acid ester, followed by reduction, diazotization, hydrolysis, and further alkylation . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques such as selective electrophilic fluorination and controlled reaction environments to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation (EMT) by reducing Smad2/3 phosphorylation levels . This inhibition leads to decreased expression of proteins such as α-SMA, vimentin, and collagen I, which are involved in fibrosis.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)-4-methoxybenzoic acid: Similar in structure but lacks the thioacetic acid moiety.
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Shares the difluoromethoxy group but has a cyclopropylmethoxy substitution.
Uniqueness
[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid is unique due to its combination of difluoromethoxy and methoxy groups attached to a benzyl thioacetic acid structure. This unique combination imparts specific chemical properties and biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C11H12F2O4S |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
2-[[4-(difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C11H12F2O4S/c1-16-9-4-7(5-18-6-10(14)15)2-3-8(9)17-11(12)13/h2-4,11H,5-6H2,1H3,(H,14,15) |
InChI Key |
QUNYDUPGYKBXFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CSCC(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one](/img/structure/B13157575.png)


![Methyl 6-aminospiro[2.5]octane-1-carboxylate](/img/structure/B13157599.png)
![2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde](/img/structure/B13157608.png)
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13157609.png)
![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13157614.png)
![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B13157627.png)



![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13157640.png)
